molecular formula C13H11NO6S2 B4831089 3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid

3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid

Cat. No.: B4831089
M. Wt: 341.4 g/mol
InChI Key: JUYPNIPDNHRJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[2-(Methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid is a sulfonamide-functionalized benzoic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl group. Its molecular structure integrates a sulfonamide bridge (-SO₂-NH-) connecting the benzoic acid core to the thienyl moiety.

Properties

IUPAC Name

3-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S2/c1-20-13(17)11-10(5-6-21-11)22(18,19)14-9-4-2-3-8(7-9)12(15)16/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYPNIPDNHRJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienyl moiety: The thienyl group is synthesized through a series of reactions starting from thiophene. This may involve halogenation, followed by substitution reactions to introduce the methoxycarbonyl group.

    Sulfonylation: The thienyl compound is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl-thienyl intermediate.

    Coupling with benzoic acid: The sulfonyl-thienyl intermediate is then coupled with a benzoic acid derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or aldehyde.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxycarbonyl-thienyl moiety may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from diverse sources:

Compound Name Key Substituents Molecular Weight CAS Number Application/Notes
3-({[2-(Methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid Thienyl-SO₂-NH-, methoxycarbonyl, benzoic acid Not provided Not provided Potential enzyme inhibitor/herbicide lead
2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid Phenyl-SO₂-NH-, chloro, methoxy, benzoic acid Not provided Fluorochem listing Research chemical
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid Chloro-ethoxy-phenyl-SO₂-NH-, benzoic acid Not provided 880809-62-1 Sulfonamide-based intermediate
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) Triazinyl-urea-SO₂-, methyl ester, benzoate 381.4 g/mol 74223-64-6 Herbicide
5-{[4-(Methoxycarbonyl)-3-thienyl]amino}-5-oxo-3-phenylpentanoic acid Thienyl-NH-CO-, methoxycarbonyl, phenyl, pentanoic acid 363.39 g/mol (C17H17NO5S) Not provided Pharmacological candidate

Key Observations :

  • Sulfonamide vs. Sulfonylurea Linkages : The target compound’s sulfonamide bridge contrasts with the sulfonylurea (-SO₂-NH-CO-NH-) group in metsulfuron methyl . Sulfonylureas are potent herbicides due to acetolactate synthase inhibition, whereas sulfonamides are often explored for enzyme inhibition (e.g., carbonic anhydrase) .
  • Thiophene vs. Aromatic Substituents : The thienyl group in the target compound may enhance electron-withdrawing effects compared to phenyl or chlorophenyl groups in analogs , influencing solubility and receptor binding.
  • Ester vs. Acid Functionality : Unlike metsulfuron methyl (methyl ester), the target compound’s free benzoic acid group may reduce cell permeability but improve ionic interactions in biological systems .

Physicochemical and Bioactivity Comparisons

  • Solubility : The benzoic acid moiety increases hydrophilicity compared to esterified analogs like metsulfuron methyl. Chloro or methoxy substituents (e.g., in ) may further modulate logP values.
  • Stability : Sulfonamides are generally more hydrolytically stable than sulfonylureas, which degrade under acidic conditions .
  • Bioactivity : Thiophene-containing sulfonamides (e.g., ) show enhanced binding to hydrophobic enzyme pockets, while triazine-based herbicides () rely on urea linkages for target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.